Mj33 lithium salt

Description

Properties

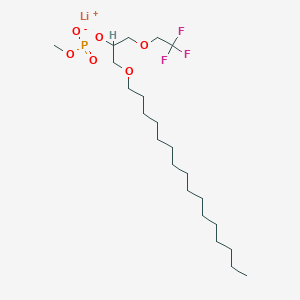

IUPAC Name |

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLMLQJISATCEL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43F3LiO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274419 |

Source

|

| Record name | mj33 lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199106-13-3 |

Source

|

| Record name | mj33 lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mj33 Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underlying the therapeutic effects of Mj33 lithium salt, a potent and selective inhibitor of Peroxiredoxin 6 (Prdx6). The information presented herein is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related pathologies.

Core Mechanism of Action: Selective Inhibition of Prdx6 Phospholipase A2 Activity

This compound is an active-site-directed, specific, competitive, and reversible inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin 6 (Prdx6).[1][2][3][4] Prdx6 is a bifunctional enzyme, possessing both glutathione peroxidase and PLA2 activities.[5][6][7] Mj33 specifically targets the PLA2 function of Prdx6, which is crucial for the degradation of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), a primary component of lung surfactant.[2][8][9]

The inhibitory action of Mj33 is highly potent, with studies on recombinant Prdx6 demonstrating significant inhibition at sub-micromolar concentrations.

Quantitative Data on Mj33 Inhibition of Prdx6 PLA2 Activity

| Parameter | Value | Conditions | Source |

| 50% Inhibition (IC50) | 0.3 µM | Recombinant Prdx6, in vitro assay | [8] |

| Near 100% Inhibition | 0.4 µM | Recombinant Prdx6, in vitro assay | [8] |

| Optimal Inhibition | 3 mol% | In cellular systems | [2][9] |

Modulation of Key Signaling Pathways

The therapeutic effects of Mj33 stem from its ability to modulate critical signaling pathways downstream of Prdx6's PLA2 activity. These pathways are central to inflammatory responses and oxidative stress.

The Prdx6-MAPK Signaling Axis

The phospholipase A2 activity of Prdx6 is regulated by phosphorylation through the mitogen-activated protein kinase (MAPK) pathway.[10] Specifically, Extracellular signal-regulated kinase (ERK) and p38 MAPK have been shown to phosphorylate Prdx6, leading to a significant increase in its PLA2 activity.[5][10] Mj33 effectively blocks this enhanced PLA2 activity of phosphorylated Prdx6.[7]

Figure 1: Mj33 inhibits MAPK-mediated activation of Prdx6 PLA2 activity.

Inhibition of NADPH Oxidase 2 (NOX2) Activation

A critical consequence of Prdx6's PLA2 activity is the activation of NADPH oxidase 2 (NOX2), a major source of reactive oxygen species (ROS) in inflammatory cells.[11] The lipid products generated by Prdx6-mediated phospholipid hydrolysis are necessary for the assembly and activation of the NOX2 complex.[8] By inhibiting Prdx6's PLA2 activity, Mj33 prevents the activation of NOX2 and the subsequent production of ROS.[8]

Figure 2: Mj33 blocks NOX2 activation by inhibiting Prdx6 PLA2 activity.

Downstream Anti-inflammatory Effects

The Mj33-mediated inhibition of the Prdx6/NOX2 axis leads to a broad spectrum of anti-inflammatory effects. In models of lipopolysaccharide (LPS)-induced acute lung injury, Mj33 has been demonstrated to significantly reduce:

-

Inflammatory cell infiltration into the lungs.[11]

-

Secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11]

-

Expression of vascular cell adhesion molecules .[11]

-

Lung permeability and edema.[11]

-

Lipid peroxidation and protein oxidation .[11]

-

Activation of the pro-inflammatory transcription factor NF-κB .[11]

Figure 3: Mj33's comprehensive anti-inflammatory signaling pathway.

Quantitative Summary of In Vivo Efficacy

The following table summarizes the significant effects of Mj33 in a mouse model of LPS-induced acute lung injury.

| Measured Parameter | Treatment Group | Result | Source |

| Total Nucleated Cells in BALF | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [11] |

| IL-6 in BALF | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [12] |

| TNF-α in BALF | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [11] |

| Lung Permeability (Protein in BALF) | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [11][12] |

| Lipid Peroxidation (8-isoprostanes) | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [12] |

| Protein Oxidation (Carbonyls) | LPS (1 mg/kg) + Mj33 (0.1 mg/kg) | Significant reduction compared to LPS alone | [12] |

Detailed Experimental Protocols

Measurement of Peroxiredoxin 6 (Prdx6) PLA2 Activity

This protocol is adapted from methodologies described in the literature for assaying the aiPLA2 activity of Prdx6.[13][14][15]

Materials:

-

Substrate: Unilamellar liposomes containing dipalmitoylphosphatidylcholine (DPPC), egg PC, cholesterol, and phosphatidylglycerol (molar ratio 50:25:15:10).

-

Radiolabel: [9,10-³H]-palmitate or [1-¹⁴C]-palmitate labeled DPPC.

-

Enzyme source: Purified recombinant Prdx6 or cell/tissue homogenates.

-

This compound.

-

Assay buffer: Ca²⁺-free buffer, pH 4.0.

-

Scintillation counter.

-

Thin-layer chromatography (TLC) supplies.

Procedure:

-

Prepare substrate liposomes incorporating the radiolabeled DPPC.

-

In a reaction vessel, combine the enzyme source with the desired concentration of Mj33 or vehicle control.

-

Initiate the reaction by adding the liposomal substrate.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction and extract the lipids.

-

Separate the phospholipid species using TLC.

-

Scrape the DPPC spot from the TLC plate.

-

Quantify the radioactivity of the scraped spot using a scintillation counter to determine the amount of hydrolyzed DPPC.

LPS-Induced Acute Lung Injury Mouse Model

This protocol is a generalized procedure based on common practices in the field.[16][17][18]

Materials:

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Anesthetic (e.g., isoflurane).

-

Mice (e.g., C57BL/6).

Procedure:

-

Anesthetize the mice.

-

Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 10 µ g/mouse ).

-

Administer Mj33 (e.g., 0.1 mg/kg) either concurrently with LPS or at a specified time point post-LPS administration. A control group should receive a vehicle.

-

At a predetermined time point (e.g., 24 hours) post-LPS challenge, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest lung tissue for histological analysis, assessment of wet-to-dry weight ratio (for edema), and measurement of oxidative stress markers.

Assessment of NADPH Oxidase 2 (NOX2) Activity

NOX2 activity is often indirectly measured by quantifying the production of superoxide or other reactive oxygen species.

Materials:

-

Cells or tissue homogenates.

-

This compound.

-

NOX2 agonist (e.g., phorbol myristate acetate - PMA).

-

Lucigenin or dihydroethidium (DHE) for chemiluminescence or fluorescence detection of superoxide.

Procedure:

-

Pre-treat cells or tissue homogenates with Mj33 or vehicle control.

-

Stimulate with a NOX2 agonist.

-

Immediately measure ROS production using a luminometer or fluorescence plate reader with an appropriate probe (e.g., lucigenin or DHE).

-

Compare ROS production in Mj33-treated samples to controls.

Analysis of MAPK-Mediated Prdx6 Phosphorylation

Standard immunological techniques are used to assess the phosphorylation state of Prdx6 and upstream MAPKs.

Materials:

-

Cell lysates from stimulated and Mj33-treated cells.

-

Primary antibodies: anti-phospho-Prdx6, anti-total-Prdx6, anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38.

-

Secondary antibodies conjugated to HRP.

-

Western blotting equipment and reagents.

Procedure:

-

Prepare cell lysates from experimental groups.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of Peroxiredoxin 6 in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. glpbio.com [glpbio.com]

- 8. A Novel Nontoxic Inhibitor of the Activation of NADPH Oxidase Reduces Reactive Oxygen Species Production in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

- 17. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]

- 18. pubcompare.ai [pubcompare.ai]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Mj33 Lithium Salt in the Inhibition of Peroxiredoxin 6

Introduction

Peroxiredoxin 6 (Prdx6) is a unique bifunctional enzyme possessing both peroxidase and calcium-independent phospholipase A2 (aiPLA2) activities.[1][2][3] This dual functionality places Prdx6 at a critical juncture of cellular signaling, particularly in pathways related to oxidative stress and inflammation. While its peroxidase function is crucial for detoxifying lipid hydroperoxides, its aiPLA2 activity is implicated in the activation of NADPH oxidase (NOX) enzymes, leading to the production of reactive oxygen species (ROS).[3][4][5][6][7] Mj33, a fluorinated phospholipid analog, has emerged as a potent and specific inhibitor of the aiPLA2 activity of Prdx6, without affecting its peroxidase function.[5] This specificity makes Mj33 an invaluable tool for dissecting the distinct roles of Prdx6's enzymatic activities and a promising therapeutic candidate for conditions driven by excessive NOX2-mediated ROS production.

Mechanism of Action of Mj33

Mj33, chemically known as 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol, functions as a transition-state analog inhibitor of the Prdx6 aiPLA2 activity.[5] It mimics the tetrahedral transition state of the phospholipid substrate of PLA2, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking its catalytic function.[5] A key advantage of Mj33 is its specificity; it does not inhibit the peroxidase activity of Prdx6, nor does it affect other phospholipases such as cytosolic (type IV) PLA2 or phospholipases C and D.[5] This allows for the targeted investigation and modulation of the signaling pathways specifically initiated by the aiPLA2 activity of Prdx6.

Role in the Inhibition of Prdx6-Mediated Signaling

The aiPLA2 activity of Prdx6 is a critical upstream event in the activation of NADPH oxidase 2 (NOX2), a major source of ROS in inflammatory and endothelial cells.[5][8] The signaling cascade proceeds as follows:

-

Phosphorylation and Translocation of Prdx6: Upon cellular stimulation, Prdx6 is phosphorylated, leading to its translocation to the cell membrane.[5][6]

-

aiPLA2-Mediated Lipid Product Generation: At the membrane, the aiPLA2 activity of Prdx6 generates specific lipid products.

-

NOX2 Activation: These lipid products are essential for the assembly and activation of the NOX2 enzyme complex.[5]

-

ROS Production: Activated NOX2 produces superoxide, which can be further converted to other ROS, contributing to oxidative stress and inflammatory signaling.

Mj33 intervenes in this pathway by inhibiting the aiPLA2 activity of Prdx6, thereby preventing the generation of the lipid signaling molecules necessary for NOX2 activation.[5] This leads to a significant reduction in agonist-stimulated ROS production.[5] The inhibition of this pathway by Mj33 has been shown to be protective in various models of inflammatory conditions, including endotoxin-induced lung inflammation and hyperoxia-induced lung injury.[4][8][9]

Quantitative Data on Mj33-Mediated Inhibition

The efficacy of Mj33 in inhibiting Prdx6 aiPLA2 activity and subsequent ROS production has been quantified in several studies. The following tables summarize key findings:

Table 1: In Vitro Inhibition of Prdx6 aiPLA2 Activity and ROS Production by Mj33

| System | Agonist | Mj33 Concentration | Effect | Reference |

| Recombinant Prdx6 | - | 0.3 µM | 50% inhibition of PLA2 activity | [5] |

| Recombinant Prdx6 | - | 0.4 µM | ~100% inhibition of PLA2 activity | [5] |

| Endothelial Cells | LPS | Not specified | Reduced ROS levels to control values | [8] |

| Isolated Perfused Mouse Lung | Angiotensin II | 0.2 nmol | ~25% inhibition of ROS production | [5] |

| Isolated Perfused Mouse Lung | Angiotensin II | 4 nmol | Essential abolishment of ROS production | [5] |

| mPMVEC | - | 5-10 µM (24h exposure) | No effect on cell survival | [5] |

| mPMVEC | - | >5 µM (longer exposure) | Decreased cell survival | [5] |

Table 2: In Vivo Effects of Mj33 Administration

| Animal Model | Condition | Mj33 Dosage and Route | Outcome | Reference |

| Mice | Endotoxin-induced lung inflammation | 1-10 mol % in liposomes (i.t.) | Abolished LPS-induced increase in lung ROS production | [8] |

| C57BL/6 Mice | - | 0.02–0.5 µmol/kg (i.t.) | 67–87% uptake of injected dose by the lung at 4h | [5] |

| C57BL/6 Mice | - | 0.02–0.5 µmol/kg (i.v.) | 23–42% uptake of injected dose by the lung at 4h | [5] |

| Mice | Hyperoxia | 50 nmol (i.p.) | Inhibited lung PLA2 levels for at least 48h | [9] |

| Chronic Epilepsy Rats | - | Not specified | Increased GS and GPx1 expression | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols involving Mj33.

Measurement of Prdx6 aiPLA2 Activity

-

Principle: This assay quantifies the phospholipase A2 activity of Prdx6 in cell or tissue homogenates.

-

Procedure:

-

Prepare lung homogenates or cell lysates in a suitable buffer (e.g., 40 mM sodium acetate, 5 mM EDTA, pH 4.0 for acidic, Ca2+-free conditions, or 50 mM Tris-HCl, 1 mM EGTA, pH 7.0).[1][5]

-

The substrate is typically mixed unilamellar liposomes containing a fluorescently labeled phospholipid, such as Red/Green BODIPY, or a radiolabeled phospholipid like [3H]DPPC.[1][2][5]

-

For inhibition studies, pre-incubate the homogenate or lysate with Mj33 (e.g., 10 µM for 10 minutes at 37°C).[1]

-

Initiate the reaction by adding the substrate to the protein sample.

-

Incubate at 37°C for a specified time (e.g., 1 hour).[5]

-

Measure the release of the fluorescent or radiolabeled fatty acid using a microplate reader or scintillation counter.[1]

-

Assessment of ROS Generation

-

Principle: This protocol measures the production of reactive oxygen species in cells or tissues, often in response to a stimulus.

-

In Vitro (Endothelial Cells):

-

Culture endothelial cells to the desired confluency.

-

Treat cells with LPS or another agonist in the presence or absence of Mj33.

-

Monitor ROS generation using a fluorescent probe such as H2DCF-DA.[8]

-

-

In Vivo (Mouse Lungs):

In Vivo Administration of Mj33

-

Principle: To assess the in vivo effects of Mj33, it is typically formulated in liposomes for administration.

-

Procedure:

-

Prepare mixed unilamellar liposomes containing Mj33.

-

Administer the liposomal Mj33 to animals via the desired route, such as intratracheal (i.t.), intravenous (i.v.), or intraperitoneal (i.p.).[5][9]

-

The dosage can vary depending on the experimental model (e.g., 0.02–0.5 µmol Mj33/kg body weight).[5]

-

At specified time points post-administration, tissues can be harvested for analysis of Mj33 uptake, PLA2 activity, or other downstream effects.

-

Visualizations

Caption: Mj33 inhibits the Prdx6-NOX2 signaling pathway.

Caption: A typical experimental workflow using Mj33.

This compound is a highly specific and effective inhibitor of the aiPLA2 activity of Prdx6. Its ability to uncouple the pro-oxidant signaling function of Prdx6 from its protective peroxidase activity makes it an invaluable research tool for elucidating the complex roles of this enzyme in health and disease. The growing body of evidence demonstrating its protective effects in preclinical models of inflammatory diseases highlights its potential as a therapeutic agent. Further research and development focusing on the clinical translation of Mj33 could pave the way for novel treatments for a range of conditions characterized by excessive NOX2-driven oxidative stress.

References

- 1. Knockout of PRDX6 induces mitochondrial dysfunction and cell cycle arrest at G2/M in HepG2 hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxin 6 Down-Regulation Induces Metabolic Remodeling and Cell Cycle Arrest in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Peroxiredoxin 6 in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Nontoxic Inhibitor of the Activation of NADPH Oxidase Reduces Reactive Oxygen Species Production in Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Mj33 Lithium Salt: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mj33 lithium salt is a potent, selective, and reversible inhibitor of the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2][3][4] As a key enzyme involved in phospholipid metabolism, inflammation, and oxidative stress, Prdx6 presents a compelling target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and its effects on key signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, fluorinated lipid analog.[4] Its structure is designed to mimic the transition state of the substrate for the iPLA2 activity of Prdx6, allowing for competitive and reversible inhibition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | phosphoric acid, mono[1-[(hexadecyloxy)methyl]-2-(2,2,2-trifluoroethoxy)ethyl] monomethyl ester, monolithium salt | [5][6][7][8][9] |

| Alternate Names | 1-Hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol lithium | [10] |

| CAS Number | 1007476-63-2, 199106-13-3, 1135306-36-3 | [2][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C22H43F3LiO6P | [2][3][6][7][8][9][12][13] |

| Molecular Weight | 498.48 g/mol | [1][2][3][5][6][7][8][9][10][12][13] |

| Appearance | White to beige crystalline solid/powder | [4][5][7][8][13] |

| Purity | ≥90% (NMR), >95% | [4][5][6][7][8][9][10][13] |

Table 2: Solubility Data for this compound

| Solvent | Concentration | Reference(s) |

| DMF | 0.5 mg/mL | [2][5][6][9][13] |

| DMSO | 0.25 mg/mL | [2][5][6][9][13] |

| Ethanol | 2.0 mg/mL | [2][5][6][9][13] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][5][6][9][13] |

| H2O | ≥5 mg/mL (warmed to 60 °C) | [4][5] |

Biological Activity and Mechanism of Action

This compound is an active-site-directed inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6).[1][2][3][4][10][13][14][15] Prdx6 is a bifunctional enzyme with both peroxidase and iPLA2 activities.[4][11][13] The iPLA2 activity of Prdx6 is responsible for the degradation of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), a key component of lung surfactant.[2][11][13] By competitively and reversibly binding to the active site of Prdx6, Mj33 blocks this enzymatic activity.[1][2][3][10]

The inhibition of Prdx6 iPLA2 activity by Mj33 has been shown to have several downstream effects, including the suppression of NADPH oxidase 2 (NOX2) activation and the modulation of inflammatory signaling pathways.[4]

Figure 1. Mechanism of this compound action.

Key Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In conditions such as lipopolysaccharide (LPS)-induced acute lung injury, the activation of Prdx6 contributes to the activation of NF-κB.[11] By inhibiting Prdx6, Mj33 has been shown to reduce the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines.[11]

Figure 2. Mj33 inhibition of the NF-κB pathway.

AKT/mTOR Signaling Pathway

The AKT/mTOR signaling pathway is crucial for cell survival, proliferation, and autophagy. In the context of cancer, particularly in 5-fluorouracil-resistant colorectal cancer cells, Mj33 has been shown to induce autophagy-associated apoptosis by inhibiting the AKT/mTOR pathway.[2] This suggests a potential therapeutic application for Mj33 in oncology.

Figure 3. Mj33 modulation of the AKT/mTOR pathway.

Experimental Protocols

In Vitro Phospholipase A2 Inhibition Assay

This protocol is adapted from methodologies described in the literature for assessing the inhibitory activity of compounds against PLA2 enzymes.

Materials:

-

This compound

-

Recombinant human Prdx6

-

Lecithin (substrate)

-

Sodium taurodeoxycholate (NaTDC)

-

Sodium chloride (NaCl)

-

Calcium chloride (CaCl2)

-

Phenol red (pH indicator)

-

Acetonitrile

-

Tris-HCl buffer (pH 7.6)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a substrate solution containing 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl2, and 0.055 mM phenol red in Tris-HCl buffer (pH 7.6).

-

Enzyme and Inhibitor Preparation: Dissolve recombinant human Prdx6 in 10% acetonitrile. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: In a 96-well plate, add 10 µL of the Prdx6 solution and 10 µL of each Mj33 dilution (or vehicle control). Incubate at room temperature for 20 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 200 µL of the substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 558 nm every minute for 10-20 minutes using a spectrophotometer. The decrease in absorbance corresponds to the hydrolysis of lecithin and the subsequent pH change detected by phenol red.

-

Data Analysis: Calculate the rate of reaction for each concentration of Mj33. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

In Vivo Acute Lung Injury Model

This protocol provides a general framework for inducing and evaluating acute lung injury in a murine model, and for assessing the therapeutic effects of Mj33.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6 mice (8-10 weeks old)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

Myeloperoxidase (MPO) assay kit

-

Histology supplies

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Induction of Lung Injury: Anesthetize mice and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline. Control animals receive saline only.

-

Mj33 Administration: Administer this compound (e.g., via intraperitoneal injection or intravenous infusion) at a predetermined dose and time point (e.g., 1 hour before or after LPS challenge).

-

Monitoring: Monitor animals for signs of distress.

-

Sample Collection: At a specified time point (e.g., 24 hours post-LPS), euthanize the mice and collect BAL fluid and lung tissue.

-

BAL Fluid Analysis: Centrifuge the BAL fluid to pellet the cells. Use the supernatant for cytokine analysis using ELISA. Resuspend the cell pellet for total and differential cell counts.

-

Lung Tissue Analysis: Homogenize a portion of the lung tissue for MPO assay to quantify neutrophil infiltration. Fix the remaining lung tissue in formalin for histological analysis (H&E staining).

-

Data Analysis: Compare the readouts (cytokine levels, cell counts, MPO activity, and lung histology scores) between the different treatment groups.

Figure 4. Experimental workflow for the in vivo acute lung injury model.

Conclusion

This compound is a valuable research tool for investigating the role of Prdx6 iPLA2 activity in various physiological and pathological processes. Its well-defined mechanism of action and its demonstrated efficacy in preclinical models of inflammation and cancer make it a promising lead compound for drug development. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of Mj33 and other Prdx6 inhibitors.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Peroxiredoxin 6 in Cell Signaling [ouci.dntb.gov.ua]

- 3. Peroxiredoxin6 in Endothelial Signaling | MDPI [mdpi.com]

- 4. MJ33 powder, = 90 NMR 199106-13-3 [sigmaaldrich.com]

- 5. MJ33 powder, = 90 NMR 199106-13-3 [sigmaaldrich.com]

- 6. This compound | C22H43F3LiO6P | CID 4214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. MJ33 (lithium salt) - Cayman Chemical [bioscience.co.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Role of Peroxiredoxin 6 in Cell Signaling [escholarship.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. MJ33 (lithium salt) | CAS 1007476-63-2 | Cayman Chemical | Biomol.com [biomol.com]

- 14. glpbio.com [glpbio.com]

- 15. apexbt.com [apexbt.com]

The Discovery and Synthesis of Mj33 Lithium Salt: A Technical Guide to a Novel Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mj33 lithium salt, a transition-state phospholipid analogue, has emerged as a potent and selective inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the mechanism of action, key experimental protocols, and quantitative data from seminal studies. Furthermore, this document illustrates the critical signaling pathways modulated by Mj33, offering valuable insights for researchers in drug discovery and development, particularly in the context of inflammatory diseases such as acute lung injury.

Introduction

Peroxiredoxin-6 (Prdx6) is a unique bifunctional enzyme possessing both glutathione peroxidase and phospholipase A2 (PLA2) activities. Its acidic, calcium-independent PLA2 (aiPLA2) activity is implicated in various pathological processes, including the production of reactive oxygen species (ROS) and the inflammatory cascade. The discovery of specific inhibitors for this enzyme activity is of significant therapeutic interest. This compound (1-hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol, lithium salt) was identified as a competitive and reversible inhibitor of the aiPLA2 activity of Prdx6[1]. This guide delves into the technical details surrounding this promising research compound.

Discovery and Synthesis

The discovery of Mj33 as a potent PLA2 inhibitor was pioneered by the research group of Dr. Aron B. Fisher. Their work in the early 1990s focused on understanding the role of PLA2 in the degradation of lung surfactant phosphatidylcholine[1].

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in extensive detail, the foundational synthesis of this and similar phospholipid analogues is described in the work of Fisher et al. (1992). The general synthetic strategy involves the chemical synthesis of a phospholipid analogue with a stable phosphomethanol group replacing the hydrolyzable ester linkage at the sn-2 position and a trifluoroethyl group. Interested researchers are encouraged to consult the original publication for a more detailed methodology. This compound is also commercially available from several chemical suppliers.

Chemical Structure:

-

Systematic Name: phosphoric acid, mono[1-[(hexadecyloxy)methyl]-2-(2,2,2-trifluoroethoxy)ethyl] monomethyl ester, monolithium salt

-

CAS Number: 1007476-63-2

-

Molecular Formula: C₂₂H₄₃F₃O₆P · Li

-

Molecular Weight: 498.5 g/mol

Mechanism of Action

This compound acts as a transition-state analogue inhibitor of the aiPLA2 activity of Prdx6. This inhibition blocks the degradation of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC)[1]. A critical consequence of this inhibition is the downstream suppression of NADPH oxidase 2 (NOX2) activation, leading to a reduction in the production of reactive oxygen species (ROS).

Signaling Pathway

The inhibitory action of Mj33 on Prdx6's aiPLA2 activity disrupts a key signaling cascade implicated in inflammation. By preventing the generation of lysophosphatidylcholine, Mj33 inhibits the assembly and activation of the NOX2 enzyme complex, a major source of ROS in inflammatory cells. This ultimately attenuates oxidative stress and the subsequent inflammatory response.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

In Vitro Inhibition of PLA2 Activity

| Parameter | Value | Reference |

| Optimal Inhibition | 3 mol% | Cayman Chemical Data Sheet |

| IC₅₀ (Prdx6 aiPLA2) | Not explicitly stated | - |

In Vivo Efficacy in a Murine Model of LPS-Induced Acute Lung Injury

| Parameter | Control (LPS only) | Mj33 Treated (LPS + Mj33) | % Reduction | Reference |

| Total Cells in BALF (x10⁵) | 12.5 ± 1.5 | 4.5 ± 0.8 | ~64% | Lee et al., 2014 |

| Neutrophils in BALF (x10⁵) | 10.2 ± 1.2 | 3.1 ± 0.6 | ~70% | Lee et al., 2014 |

| MPO Activity (U/mL) | 0.85 ± 0.1 | 0.3 ± 0.05 | ~65% | Lee et al., 2014 |

| Lung Permeability (Evans Blue) | Increased | Significantly Reduced | Not quantified | Lee et al., 2014 |

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase. Data are representative and may vary between studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol describes the induction of acute lung injury in rodents using lipopolysaccharide (LPS), a common model to study the inflammatory response in the lungs.

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).

-

LPS Instillation: Intratracheally instill a sterile solution of LPS (e.g., from E. coli O111:B4) at a concentration of 5 mg/kg body weight.

-

Mj33 Administration: Administer this compound, typically via intraperitoneal injection, at a dose of 20 mg/kg. This can be done concurrently with or at a specified time after LPS administration.

-

Monitoring: Monitor the animals for signs of distress for a period of 24 to 48 hours.

-

Sample Collection: At the end of the experimental period, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

Measurement of Myeloperoxidase (MPO) Activity in BALF

MPO is an enzyme abundant in neutrophils, and its activity in BALF is a widely used marker of neutrophil infiltration into the lungs.

Protocol:

-

BALF Collection: Perform bronchoalveolar lavage with a sterile saline solution.

-

Centrifugation: Centrifuge the collected BALF to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 0.5% hexadecyltrimethylammonium bromide in potassium phosphate buffer).

-

Substrate Addition: Add a substrate solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Spectrophotometric Measurement: Measure the change in absorbance at 460 nm over time. MPO activity is proportional to the rate of change in absorbance.

Assessment of Lung Permeability (Evans Blue Dye Assay)

Increased vascular permeability is a hallmark of acute lung injury. The Evans blue dye assay is used to quantify this leakage.

Protocol:

-

Dye Injection: Inject Evans blue dye (e.g., 20 mg/kg) intravenously into the animal.

-

Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

-

Perfusion: Perfuse the pulmonary circulation with saline to remove intravascular dye.

-

Lung Homogenization: Homogenize the lung tissue in a suitable solvent (e.g., formamide).

-

Dye Extraction: Incubate the homogenate to extract the Evans blue dye from the tissue.

-

Spectrophotometric Measurement: Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm. The amount of dye extravasation is proportional to the absorbance.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of Mj33 to inhibit the enzymatic activity of Prdx6.

Protocol:

-

Enzyme Preparation: Use purified recombinant Prdx6 or a cell lysate containing the enzyme.

-

Substrate Preparation: Prepare a fluorescently labeled phospholipid substrate (e.g., BODIPY-labeled PC).

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

-

Data Analysis: Calculate the percentage of inhibition at each Mj33 concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of Prdx6's aiPLA2 activity in health and disease. Its specificity and potency make it a promising candidate for further development as a therapeutic agent for inflammatory conditions characterized by excessive ROS production. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this novel inhibitor. Further research is warranted to fully elucidate its therapeutic potential and to develop a scalable synthesis process for broader applications.

References

Mj33 Lithium Salt: A Potent Inhibitor of Phospholipase A2 for Research and Drug Development

An In-depth Technical Guide on the Mechanism and Application of Mj33 as a Phospholipase A2 Inhibitor

This technical guide provides a comprehensive overview of Mj33 lithium salt, a potent and specific inhibitor of phospholipase A2 (PLA2). Designed for researchers, scientists, and professionals in drug development, this document details the core functions, mechanism of action, quantitative data, and experimental applications of Mj33.

Executive Summary

Mj33 is an active-site-directed, competitive, and reversible inhibitor of phospholipase A2.[1][2][3] It demonstrates notable specificity for the calcium-independent PLA2 (iPLA2) activity associated with Peroxiredoxin 6 (Prdx6) and also targets Type IB PLA2 enzymes found in bee venom and the pancreas.[1][4] Its utility in research is underscored by its ability to modulate critical signaling pathways, including those involved in inflammation and oxidative stress, making it a valuable tool for investigating the physiological and pathological roles of PLA2.

Mechanism of Action

Mj33 functions as a transition-state analog, binding directly to the active site of the PLA2 enzyme.[5][6] This competitive inhibition prevents the hydrolysis of the sn-2 ester bond of glycerophospholipids, a reaction that would otherwise produce a free fatty acid, such as arachidonic acid, and a lysophospholipid.[5][6] By blocking this primary step, Mj33 effectively curtails the production of downstream inflammatory mediators, including eicosanoids and platelet-activating factor (PAF).[7]

The inhibitory action of Mj33 has been shown to suppress the production of reactive oxygen species (ROS) by NADPH oxidase (NOX).[8] PLA2 activity is linked to the activation of NOX by releasing lysophosphatidylcholine (lysoPC); Mj33's inhibition of PLA2 prevents this release, thereby impeding NOX2 translocation and subsequent ROS generation.[8] Furthermore, Mj33 has been demonstrated to downregulate the expression of key inflammatory proteins such as nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Mj33 has been quantified in various studies. The following tables summarize the available data, offering a clear comparison of its efficacy against different PLA2 enzymes.

| Target Enzyme | Inhibitor Concentration | Percent Inhibition | Reference |

| Pancreatic PLA2 | 3 mol% | 95% | [4] |

| Lysosomal PLA2 (from macrophages) | 15 mol% (IC50) | 50% | [4] |

| Prdx6 PLA2 activity (in rat lung homogenates) | Not specified | ~75% |

mol % is defined as ([Mj33]/([Mj33] + [Phospholipid Substrate])) x 100

Key Signaling Pathways Modulated by Mj33

Mj33's inhibition of PLA2 has significant downstream effects on cellular signaling. The following diagrams, generated using Graphviz, illustrate the key pathways affected.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro assay to determine the inhibitory effect of Mj33 on PLA2 activity. This protocol is a composite based on established methods.

Radiometric PLA2 Activity Assay

This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom or pancreas)

-

This compound

-

Radiolabeled substrate: 1,2-bis(1-[¹⁴C]heptanoyl)-sn-glycero-3-phosphocholine

-

Unlabeled phospholipid substrate (e.g., dipalmitoyl phosphatidylcholine - DPPC)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100

-

Bovine Serum Albumin (BSA)

-

Scintillation fluid and vials

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Substrate Preparation: Prepare liposomes by mixing the radiolabeled and unlabeled phospholipid substrates in the desired molar ratio in a glass tube. Evaporate the solvent under a stream of nitrogen gas to form a thin film. Resuspend the lipid film in the assay buffer by vortexing, followed by sonication to create small unilamellar vesicles.

-

Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water with gentle warming). Prepare serial dilutions to test a range of inhibitor concentrations.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, BSA, and the desired concentration of Mj33 or vehicle control.

-

Enzyme Addition: Add the purified PLA2 enzyme to each tube to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., a mixture of butanol, ethanol, and HCl).

-

Extraction of Fatty Acids: Vortex the tubes to extract the released radiolabeled fatty acids into the organic phase. Centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each Mj33 concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized and potent inhibitor of specific phospholipase A2 enzymes. Its defined mechanism of action and its impact on key signaling pathways related to inflammation and oxidative stress make it an indispensable tool for researchers. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective application of Mj33 in both basic research and preclinical drug development endeavors. As our understanding of the diverse roles of PLA2 in disease progresses, the utility of specific inhibitors like Mj33 will undoubtedly continue to grow.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Throughput Assay of Secreted Phospholipases A2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The phospholipase A2 activity of peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mj33 Lithium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mj33 lithium salt, a selective inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin-6 (Prdx6). This document consolidates critical data, detailed experimental methodologies, and an illustrative signaling pathway to support further research and development.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value(s) | Source(s) |

| CAS Number | 1007476-63-2, 199106-13-3 | Multiple sources |

| Molecular Weight | 498.48 g/mol , 498.5 g/mol | Multiple sources |

| Molecular Formula | C₂₂H₄₃F₃LiO₆P | Multiple sources |

| Mechanism of Action | Selective, reversible inhibitor of the acidic, calcium-independent (aiPLA2) activity of peroxiredoxin-6 (Prdx6). | [1][2][3] |

| In Vitro Activity | 50% inhibition of recombinant Prdx6 PLA₂ activity at 0.3 µM. | Not explicitly cited |

| In Vivo Dosage (mice) | 0.02–0.5 µmol/kg body weight administered intratracheally or intravenously in liposomes. | Not explicitly cited |

Signaling Pathway

Mj33 exerts its effects by inhibiting the aiPLA2 activity of Prdx6, which plays a crucial role in various signaling pathways, including the activation of NADPH oxidase 2 (NOX2) and the subsequent production of reactive oxygen species (ROS), as well as the NF-κB signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Mj33. These protocols are compiled from various research articles and should be adapted and optimized for specific experimental conditions.

In Vivo Administration of Mj33 via Liposomes

For in vivo studies, Mj33 is often administered within liposomes to improve its delivery and stability.

Materials:

-

This compound

-

Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC)

-

Cholesterol

-

Organic solvent (e.g., chloroform)

-

Aqueous buffer (e.g., sterile saline or phosphate-buffered saline - PBS)

-

Rotary evaporator

-

Sonication device or extruder

Protocol:

-

Lipid Film Preparation:

-

Dissolve Mj33 and lipids (e.g., DPPC and cholesterol in a desired molar ratio) in an organic solvent like chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing or gentle shaking. The volume of the buffer will depend on the desired final concentration of Mj33.

-

-

Vesicle Formation (Sonication/Extrusion):

-

To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid suspension using a probe or bath sonicator.

-

Alternatively, for more uniform vesicle size, use an extruder to pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Administration:

-

The resulting liposomal Mj33 suspension can be administered to animals via intravenous (IV) or intratracheal (IT) routes at the desired dosage.

-

In Vitro Inhibition of Prdx6 aiPLA2 Activity

This assay measures the ability of Mj33 to inhibit the phospholipase A2 activity of Prdx6.

Materials:

-

Recombinant or purified Prdx6 enzyme

-

This compound

-

Radiolabeled phospholipid substrate (e.g., 1,2-bis(1-¹⁴C-heptanoyl)-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM EDTA)

-

Scintillation fluid and counter

Protocol:

-

Prepare Mj33 Solutions:

-

Prepare a stock solution of Mj33 in an appropriate solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of Mj33 in the assay buffer to achieve the desired final concentrations for the inhibition curve.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the Prdx6 enzyme, the radiolabeled phospholipid substrate, and varying concentrations of Mj33 (or vehicle control).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Stop Reaction and Extract Lipids:

-

Stop the reaction by adding a solution to quench the enzyme activity (e.g., a mixture of chloroform, methanol, and HCl).

-

Vortex the tubes and centrifuge to separate the organic and aqueous phases. The radiolabeled free fatty acid released by PLA2 activity will be in the organic phase.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Mj33 concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of Mj33 that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the Mj33 concentration.

-

Measurement of NADPH Oxidase (NOX2) Activity

This protocol assesses the effect of Mj33 on NOX2-mediated superoxide production.

Materials:

-

Cells expressing NOX2 (e.g., neutrophils, macrophages, or transfected cell lines)

-

This compound

-

Lucigenin or other superoxide-detecting probes

-

Phorbol 12-myristate 13-acetate (PMA) or another NOX2 activator

-

Assay buffer (e.g., Krebs-HEPES buffer)

-

Luminometer or fluorescence plate reader

Protocol:

-

Cell Treatment:

-

Pre-incubate the cells with various concentrations of Mj33 or vehicle control for a specific duration (e.g., 1 hour) at 37°C.

-

-

NOX2 Activation and Detection:

-

Add lucigenin to the cell suspension.

-

Stimulate the cells with a NOX2 activator like PMA.

-

Immediately measure the chemiluminescence generated by the reaction of superoxide with lucigenin using a luminometer. Measurements can be taken kinetically over a period of time.

-

-

Data Analysis:

-

Calculate the rate of superoxide production for each condition.

-

Compare the superoxide production in Mj33-treated cells to that in vehicle-treated cells to determine the inhibitory effect of Mj33.

-

Assessment of NF-κB Activation

This protocol evaluates the impact of Mj33 on the activation of the NF-κB signaling pathway, often by measuring the nuclear translocation of the p65 subunit.

Materials:

-

Cells responsive to NF-κB activation (e.g., macrophages, endothelial cells)

-

This compound

-

NF-κB activating stimulus (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α)

-

Antibodies against NF-κB p65

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Pre-treat the cells with Mj33 or vehicle for a designated time.

-

Stimulate the cells with an NF-κB activator like LPS for a specific period (e.g., 30-60 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

-

Compare the nuclear translocation in Mj33-treated cells to that in control cells to assess the inhibitory effect of Mj33.

-

References

- 1. Inhibition of Peroxiredoxin 6 PLA2 Activity Decreases Oxidative Stress and the Severity of Acute Lung Injury in the Mouse Cecal Ligation and Puncture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The phospholipase A2 activity of peroxiredoxin 6 - PMC [pmc.ncbi.nlm.nih.gov]

Peroxiredoxin 6 (Prdx6): An In-depth Technical Guide to its Acidic Calcium-Independent Phospholipase A2 (aiPLA2) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxiredoxin 6 (Prdx6) is a unique, bifunctional protein and the sole mammalian member of the 1-Cys peroxiredoxin family.[1][2] Beyond its well-established role as a glutathione peroxidase, Prdx6 exhibits a distinct and crucial enzymatic function: a calcium-independent phospholipase A2 (aiPLA2) activity.[1][3][4] This activity is central to various physiological and pathological processes, including phospholipid metabolism, the repair of peroxidized cell membranes, and cellular signaling.[1][5][6] This technical guide provides a comprehensive overview of the aiPLA2 activity of Prdx6, detailing its molecular mechanisms, regulation, and key experimental protocols for its investigation.

Molecular Mechanism of Prdx6 aiPLA2 Activity

Prdx6 possesses two separate active sites for its peroxidase and PLA2 functions. The aiPLA2 activity is catalyzed by a catalytic triad composed of Serine 32 (S32), Histidine 26 (H26), and Aspartate 140 (D140).[1][3][4][5] This triad is analogous to that found in many lipolytic enzymes and serine proteases.[2][4] Site-directed mutagenesis studies have confirmed that mutation of any of these residues results in the loss of PLA2 activity, without affecting the peroxidase function.[7] The H26 and S32 residues are also integral to the phospholipid binding site.[3][5]

The aiPLA2 activity of Prdx6 involves the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[3][8] This activity is calcium-independent and exhibits optimal activity at an acidic pH, consistent with its localization in acidic organelles such as lysosomes and lamellar bodies.[1][2][3]

Regulation of Prdx6 aiPLA2 Activity

The aiPLA2 activity of Prdx6 is tightly regulated by several factors:

-

pH: The enzyme exhibits maximal activity at an acidic pH (around 4.0), which is characteristic of the lysosomal environment.[2][3][9] At the neutral pH of the cytosol, the activity is minimal under basal conditions.[3][5]

-

Substrate Oxidation: Prdx6 preferentially binds to oxidized phospholipids at cytosolic pH.[2][3] This allows the enzyme to be recruited to sites of oxidative membrane damage where it can participate in membrane repair.[3][6][8]

-

Phosphorylation: Phosphorylation of Prdx6 at Threonine 177 (T177) by mitogen-activated protein kinases (MAPKs), such as ERK and p38, markedly increases its aiPLA2 activity and broadens its pH activity spectrum, allowing for significant activity even at neutral pH.[1][10][11][12] This phosphorylation event induces a conformational change in Prdx6, enhancing its binding to phospholipid substrates.[11]

Quantitative Data on Prdx6 aiPLA2 Activity

The following tables summarize the available quantitative data on the enzymatic activity and inhibition of Prdx6 aiPLA2.

| Parameter | Value | Substrate/Condition | Reference(s) |

| Maximal Activity | ~2 µmol/min/mg protein | Phosphorylated Prdx6 | [3][5] |

| ~5 µmol/min/mg protein (peroxidase) | H2O2 and other hydroperoxides | [1][4] | |

| Km | 0.25 mM | Dipalmitoylphosphatidylcholine (DPPC) | [9] |

| Vmax | 1.89 nmol/h | Dipalmitoylphosphatidylcholine (DPPC) | [9] |

| Binding Constant (KD) | 5.6 µM | Phosphorylated Prdx6 to liposomes at pH 7.4 | [3][11] |

| 24.9 µM | Non-phosphorylated Prdx6 to liposomes at pH 7.4 | [3][11] |

Table 1: Kinetic Parameters of Prdx6 aiPLA2 Activity

| Inhibitor | Type | Effective Concentration/IC50 | Mechanism of Action | Reference(s) |

| MJ33 | Competitive | >90% inhibition at 1 mol% | Transition-state analog of the phospholipid substrate. | [3][13] |

| Diethyl p-nitrophenyl phosphate (DENP) | Non-specific | - | Serine protease inhibitor that covalently modifies the active site serine. | [3] |

| Surfactant Protein A (SP-A) | Endogenous Protein | - | Binds to Prdx6 and inhibits its aiPLA2 activity. | [12][14] |

| p67phox | Endogenous Protein | - | Binds to phosphorylated Prdx6 and inhibits its aiPLA2 activity. | [3] |

| Withangulatin A | Covalent | - | Covalently binds to the Cys47 residue, affecting both peroxidase and PLA2 activities. | [15][16] |

Table 2: Inhibitors of Prdx6 aiPLA2 Activity

Signaling Pathways Involving Prdx6 aiPLA2 Activity

The aiPLA2 activity of Prdx6 is a critical component of several signaling cascades, most notably in the activation of NADPH oxidase 2 (NOX2) and in the repair of damaged cell membranes.

Activation of NADPH Oxidase 2 (NOX2)

Prdx6-mediated aiPLA2 activity is essential for the agonist-induced activation of NOX2 in various cell types, including pulmonary endothelial cells and alveolar macrophages.[7][13][17] The signaling pathway proceeds as follows:

-

Agonist stimulation (e.g., Angiotensin II) leads to the activation of MAP kinases.

-

MAP kinases phosphorylate Prdx6 at T177.

-

Phosphorylated Prdx6 translocates to the cell membrane.

-

At the membrane, the enhanced aiPLA2 activity of Prdx6 hydrolyzes phosphatidylcholine (PC) to generate lysophosphatidylcholine (LPC).

-

LPC is converted to lysophosphatidic acid (LPA) by autotaxin.

-

LPA binds to its receptor (LPAR1), a G-protein coupled receptor.

-

LPAR1 activation leads to the activation of the small GTPase Rac1.

-

Activated Rac1, along with other cytosolic components like p47phox and p67phox, translocates to the membrane to assemble the active NOX2 complex, leading to the production of superoxide.[7][13][17]

Repair of Peroxidized Cell Membranes

Prdx6 plays a vital role in repairing oxidized cell membranes through a dual mechanism involving both its peroxidase and aiPLA2 activities.[3][6][8][18][19]

-

Direct Reduction: The peroxidase activity of Prdx6 can directly reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic phospholipid alcohols (PLOH).

-

Deacylation/Reacylation (Remodeling Pathway):

-

The aiPLA2 activity of Prdx6 hydrolyzes the oxidized fatty acid from the sn-2 position of the phospholipid, generating a lysophospholipid.

-

Prdx6 also possesses lysophosphatidylcholine acyltransferase (LPCAT) activity, which re-acylates the lysophospholipid with a new, non-oxidized fatty acid, thus restoring the integrity of the phospholipid.[3][6]

-

Experimental Protocols

Expression and Purification of Recombinant Prdx6

A common method for obtaining purified Prdx6 for in vitro studies involves its expression in E. coli and subsequent purification.

Protocol Outline:

-

Cloning: The full-length cDNA of human Prdx6 is cloned into a suitable expression vector, such as pTAT-HA or a His-tag vector.[20][21][22]

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[20][21]

-

Culture and Induction: A single colony is cultured in LB medium containing the appropriate antibiotic. Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of approximately 0.6.[20][21]

-

Cell Lysis: After several hours of induction, the bacterial cells are harvested by centrifugation, and the cell pellet is lysed using sonication or enzymatic methods in a suitable lysis buffer.

-

Purification: The recombinant Prdx6 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and active protein.[22]

Prdx6 aiPLA2 Activity Assay

The aiPLA2 activity of Prdx6 is typically measured by monitoring the release of a radiolabeled fatty acid from a phospholipid substrate.[3]

Materials:

-

Purified recombinant Prdx6

-

Substrate: Unilamellar liposomes containing a radiolabeled phospholipid, such as [3H]dipalmitoylphosphatidylcholine (DPPC). A typical liposome composition is DPPC, egg PC, cholesterol, and phosphatidylglycerol.[3]

-

Assay buffer: Acidic buffer (e.g., pH 4.0) without calcium.

-

Scintillation cocktail and counter.

Protocol Outline:

-

Substrate Preparation: Prepare unilamellar liposomes containing the radiolabeled phospholipid substrate by sonication or extrusion.

-

Reaction Setup: In a microcentrifuge tube, combine the purified Prdx6 enzyme with the liposome substrate in the acidic assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The released radiolabeled fatty acid will be in the organic phase, while the unhydrolyzed phospholipid will be in the aqueous phase.

-

Quantification: Measure the radioactivity in an aliquot of the organic phase using a scintillation counter.

-

Calculation: Calculate the specific activity of the enzyme based on the amount of released radiolabeled fatty acid per unit of time per amount of enzyme.

Site-Directed Mutagenesis of Prdx6 Active Site Residues

To study the function of specific amino acids in the aiPLA2 active site, site-directed mutagenesis is employed to create mutant versions of the Prdx6 protein.

Protocol Outline (based on QuikChange™ method):

-

Primer Design: Design complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., S32A, H26A, or D140A) in the middle of the primer sequence. The primers should have a melting temperature (Tm) of ≥78°C.[23][24][25]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) with the wild-type Prdx6 expression plasmid as the template and the mutagenic primers. The PCR cycling conditions typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.[24][25]

-

Digestion of Parental DNA: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[24][25]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Conclusion

The acidic calcium-independent phospholipase A2 activity of Peroxiredoxin 6 is a critical enzymatic function with far-reaching implications in cellular physiology and pathology. Its distinct catalytic mechanism, tight regulation, and involvement in key signaling pathways make it an attractive target for further research and potential therapeutic intervention in diseases associated with oxidative stress, inflammation, and disordered phospholipid metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this intriguing bifunctional protein.

References

- 1. Peroxiredoxin 6, a 1-Cys peroxiredoxin, functions in antioxidant defense and lung phospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxiredoxin 6: A Bifunctional Enzyme with Glutathione Peroxidase and Phospholipase A2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. The phospholipase A2 activity of peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Peroxiredoxin 6 phosphorylation and subsequent phospholipase A2 activity are required for agonist-mediated activation of NADPH oxidase in mouse pulmonary microvascular endothelium and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. The phospholipase A2 activity of peroxiredoxin 6 modulates NADPH oxidase 2 activation via lysophosphatidic acid receptor signaling in the pulmonary endothelium and alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Identification of peroxiredoxin 6 as a direct target of withangulatin A by quantitative chemical proteomics in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The phospholipase A2 activity of peroxiredoxin 6 modulates NADPH oxidase 2 activation via lysophosphatidic acid receptor signaling in the pulmonary endothelium and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peroxiredoxin 6 phospholipid hydroperoxidase activity in the repair of peroxidized cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2.4. Expression and Purification of Recombinant Protein, TAT-HA-Prdx6 [bio-protocol.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. abgenex.com [abgenex.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. research.cbc.osu.edu [research.cbc.osu.edu]

- 25. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

Mj33 Lithium Salt for Basic Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mj33 lithium salt is a potent, selective, and reversible inhibitor of the acidic, calcium-independent phospholipase A2 (aiPLA2) activity of Peroxiredoxin-6 (Prdx6). Prdx6 is a bifunctional enzyme with crucial roles in antioxidant defense and phospholipid metabolism. The aiPLA2 activity of Prdx6 is implicated in the activation of NADPH oxidase 2 (NOX2), leading to the generation of reactive oxygen species (ROS) and subsequent inflammatory responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use in basic research, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating inflammation, oxidative stress, and related pathological conditions.

Introduction

Peroxiredoxin-6 (Prdx6) is a unique member of the peroxiredoxin family, possessing both glutathione peroxidase and an acidic, calcium-independent phospholipase A2 (aiPLA2) activity.[1][2] The aiPLA2 activity of Prdx6 plays a significant role in various cellular processes, including lung surfactant metabolism and the activation of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][3] Dysregulation of Prdx6 aiPLA2 activity and subsequent ROS production are implicated in the pathophysiology of inflammatory diseases, such as acute lung injury.[1]

Mj33 is a synthetic, active-site-directed, competitive, and reversible inhibitor of the aiPLA2 activity of Prdx6.[4][5] By specifically targeting this enzymatic function, Mj33 provides a valuable pharmacological tool to investigate the physiological and pathological roles of Prdx6-mediated signaling pathways. This guide details the technical aspects of using this compound in a research setting.

Mechanism of Action

Mj33 acts as a transition-state analog inhibitor of the Prdx6 aiPLA2 activity.[2] This inhibition is highly selective and potent. The primary mechanism of Mj33's therapeutic and research applications lies in its ability to block the Prdx6-dependent activation of NOX2.[3] This, in turn, leads to a reduction in ROS generation and the attenuation of downstream inflammatory signaling cascades, including the MAPK and NF-κB pathways.

Quantitative Data

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: In Vitro Inhibition of Prdx6 aiPLA2 Activity by Mj33

| Parameter | Value | Reference |

| 50% Inhibition (IC50) | 0.3 µM | [3] |

| 100% Inhibition | 0.4 µM | [3] |

Table 2: In Vivo Efficacy of Mj33 in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Treatment Group | Result | % Reduction vs. LPS | Reference |

| Inflammatory Cell Infiltration | ||||

| Total Cells in BALF (x10^4 cells/g body wt) | Control | 0.39 ± 0.06 | - | [1] |

| LPS (1 mg/kg) | 10.2 ± 1.5 | - | [1] | |

| LPS + Mj33 (0.1 mg/kg) | 4.8 ± 0.7 | 53% | [1] | |

| Pro-inflammatory Cytokines in BALF (pg/g body wt) | ||||

| IL-6 | LPS (1 mg/kg) | 2500 ± 500 | - | [1] |

| LPS + Mj33 (0.1 mg/kg) | 1000 ± 200 | 60% | [1] | |

| TNF-α | LPS (1 mg/kg) | 150 ± 25 | - | [1] |

| LPS + Mj33 (0.1 mg/kg) | 50 ± 10 | 67% | [1] | |

| Oxidative Stress Markers in Lung Tissue | ||||

| Lipid Peroxidation (8-isoprostanes, pg/mg protein) | Control | 150 ± 20 | - | [1] |

| LPS (1 mg/kg) | 450 ± 50 | - | [1] | |

| LPS + Mj33 (0.1 mg/kg) | 200 ± 30 | 56% | [1] | |

| Protein Oxidation (Protein carbonyls, nmol/mg protein) | Control | 1.8 ± 0.2 | - | [1] |

| LPS (1 mg/kg) | 4.2 ± 0.5 | - | [1] | |

| LPS + Mj33 (0.1 mg/kg) | 2.5 ± 0.3 | 40% | [1] |

*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SE.

Experimental Protocols

Measurement of Prdx6 aiPLA2 Activity

This protocol is adapted from previously described methods.[5]

Materials:

-

Recombinant Prdx6 protein

-

This compound

-

Liposomes containing [³H]-labeled dipalmitoylphosphatidylcholine (DPPC)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.0, Ca²⁺-free)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer and liposomal substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant Prdx6 protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., a mixture of chloroform, methanol, and water).

-

Separate the released [³H]-palmitate from the unhydrolyzed substrate using thin-layer chromatography or another suitable method.

-

Quantify the amount of released [³H]-palmitate using a scintillation counter.

-

Calculate the percentage of inhibition for each Mj33 concentration and determine the IC50 value.

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol is based on the model described by Lee et al.[1]

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia

Procedure:

-

Anesthetize the mice using a suitable anesthetic agent.

-

Intratracheally instill a solution of LPS (e.g., 1 mg/kg body weight) in sterile saline.

-

Administer this compound (e.g., 0.1 mg/kg body weight) either concurrently with or at a specified time after LPS administration. Mj33 can be administered via various routes, such as intraperitoneal or intravenous injection.

-

House the animals for a specified period (e.g., 24 hours) with free access to food and water.

-

At the end of the experimental period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

-

Analyze BALF for total and differential cell counts and cytokine levels (e.g., IL-6, TNF-α) using ELISA.

-

Analyze lung tissue homogenates for markers of oxidative stress, such as lipid peroxidation (e.g., 8-isoprostanes) and protein oxidation (e.g., protein carbonyls).

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6]

Materials:

-

Adherent cells (e.g., endothelial cells, macrophages)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Stimulus (e.g., LPS)

-

This compound

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with pre-warmed HBSS.

-

Load the cells with DCFH-DA (e.g., 10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess probe.

-

Pre-treat the cells with this compound at desired concentrations for a specified time.

-

Stimulate the cells with the ROS-inducing agent (e.g., LPS).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Signaling Pathways and Visualizations

Mj33, by inhibiting the aiPLA2 activity of Prdx6, prevents the activation of NOX2 and the subsequent production of ROS. This reduction in oxidative stress leads to the downregulation of pro-inflammatory signaling pathways, including the MAPK (p38 and JNK) and NF-κB pathways.

Caption: Mj33 inhibits Prdx6, blocking ROS production and inflammatory signaling.

Caption: Workflow for in vivo evaluation of Mj33 in a mouse model of acute lung injury.

Conclusion

This compound is a valuable research tool for investigating the role of Prdx6 aiPLA2 activity in health and disease. Its specificity and potency make it an excellent candidate for studies on inflammation, oxidative stress, and related signaling pathways. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments utilizing this important inhibitor, ultimately contributing to a better understanding of the complex biological processes governed by Prdx6.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. doc.abcam.com [doc.abcam.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Peroxiredoxin 6 PLA2 Activity Decreases Oxidative Stress and the Severity of Acute Lung Injury in the Mouse Cecal Ligation and Puncture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]